molecular formula C12H11NO2 B1583624 Ethyl quinoline-5-carboxylate CAS No. 98421-25-1

Ethyl quinoline-5-carboxylate

Cat. No. B1583624
CAS RN: 98421-25-1
M. Wt: 201.22 g/mol
InChI Key: ZNPJEEKRBNYZQQ-UHFFFAOYSA-N
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Description

Ethyl quinoline-5-carboxylate (EQC) is a heterocyclic organic compound widely used in scientific research and industry. It may be used as a starting material in the preparation of 5-quinolinemethanol and ethyl 3-quinolineacetate .


Synthesis Analysis

The synthesis of quinoline derivatives has been reported in various ways. For instance, the Friedlander annulation of 2-amino substituted aromatic ketones and reactive methylene group containing carbonyl compounds in the presence of ethyl ammonium nitrate (EAN) has been used .


Molecular Structure Analysis

Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo [ b ]pyridine or 1-aza-naphthalene with the C9H7N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Chemical Reactions Analysis

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They undergo various chemical reactions, including both electrophilic and nucleophilic substitution .


Physical And Chemical Properties Analysis

Quinoline is a liquid with a strong odour, which is sparingly miscible with cold water, but completely miscible with hot water. It is readily soluble in many organic solvents at ambient temperature .

Scientific Research Applications

Synthesis and Biological Activities

  • Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, a derivative of Ethyl quinoline-5-carboxylate, is used in the synthesis of structurally novel quinoline derivatives. These compounds have been tested for anti-tubercular and anti-bacterial activities, showing significant potential against Mycobacterium smegmatis and other bacteria (Li et al., 2019).

Antibacterial Ability

  • New quinoline-associated 1,3,4-thiadiazolo pyrimidin derivatives have been developed using this compound related compounds. These derivatives exhibit notable antibacterial ability towards various microorganisms (Valluri et al., 2017).

Optical Characterizations and Photodiode Applications

  • Ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate, a variant of this compound, is used in the fabrication of thin films for optical characterizations. Its unique optical behavior makes it suitable for photodiode applications (Elkanzi et al., 2020).

Neuroprotective Properties

  • Ethyl 5-amino-4-(3-pyridyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrano[2,3-b]quinoline-3-carboxylates demonstrate neuroprotective properties against calcium overload and free radical-induced neuronal death, indicating potential therapeutic applications in neurology (Marco-Contelles et al., 2006).

Safety and Hazards

Safety measures include avoiding dust formation and breathing vapors, mist, or gas. Personal protective equipment should be used, including chemical impermeable gloves .

Mechanism of Action

properties

IUPAC Name

ethyl quinoline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)10-5-3-7-11-9(10)6-4-8-13-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPJEEKRBNYZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=NC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300799
Record name ethyl quinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98421-25-1
Record name ethyl quinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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